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molecular formula C14H18O5 B2539052 Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate CAS No. 179002-91-6

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate

Cat. No. B2539052
M. Wt: 266.293
InChI Key: IPUMPFSVDVRBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523302

Procedure details

Vanillin was alkylated with t-butyl bromoacetate in DMF in the presence of potassium carbonate the usual way to give a waxy solid. (quant.) mp 86.8°-90° C. MS(NH3): 284 (base, M+NH4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
MS(NH3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.Br[CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:7][O:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][C:8]=1[O:9][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
MS(NH3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a waxy solid

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=O)C=CC1OCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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